molecular formula C12H16F4N2O4 B1434323 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate CAS No. 1630906-58-9

6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate

Cat. No. B1434323
M. Wt: 328.26 g/mol
InChI Key: OZHYIWQCTDUFDJ-UHFFFAOYSA-N
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Description

6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate is a chemical compound . It is a crucial component in several antiviral medications .


Synthesis Analysis

The synthesis of 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate involves intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . This innovative approach has been developed to enable more efficient synthesis of 6,6-DMABH .


Molecular Structure Analysis

The molecular structure of 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate is represented by the InChI code: 1S/C5H7F2N/c6-5(7)3-1-8-2-4(3)5/h3-4,8H,1-2H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate include a molecular weight of 119.11 . It should be stored at a temperature of 28 C .

Scientific Research Applications

Opioid Ligand Development

6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate and its derivatives have been explored for their potential as μ opioid receptor ligands. A study by Lunn et al. (2012) focused on developing novel achiral μ opioid receptor ligands using 3-azabicyclo[3.1.0]hexane compounds. These ligands showed picomolar binding affinity and selectivity for the μ receptor over δ and κ subtypes, indicating their potential for therapeutic applications such as treating pruritus in dogs (Lunn et al., 2012).

Antiproliferative Activity

Research by Bardasov et al. (2020) investigated the antiproliferative activity of 6-substituted polycarbonitrile derivatives of 3-azabicyclo[3.1.0]hexane. They found that these derivatives did not possess antiproliferative activity, suggesting their potential use in other therapeutic areas such as antitussive and hypoglycemic drugs (Bardasov et al., 2020).

Chemical Synthesis and Reactions

The synthesis and reactions of 6-azabicyclo[3.1.0]hexane compounds have been a subject of interest. Meyer et al. (1979) prepared several examples of this compound, finding them stable under various conditions. Their work opens possibilities for further chemical applications and manipulations of this compound (Meyer et al., 1979).

Synthesis of Trovafloxacin

Norris et al. (2000) described the synthesis of trovafloxacin, a broad-spectrum antibacterial agent, using various derivatives of 3-azabicyclo[3.1.0]hexane. This showcases the importance of this compound in synthesizing medically significant drugs (Norris et al., 2000).

Diacylglycerol Acyltransferase-1 Inhibition

Han et al. (2015) identified azabicyclo[3.1.0]hexane derivatives as active diacylglycerol acyltransferase-1 (DGAT-1) inhibitors. These compounds showed promising in vitro activity and stability, suggesting potential use in treating conditions related to DGAT-1 (Han et al., 2015).

Safety And Hazards

The safety data sheets (SDS) for 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate can be found at Sigma-Aldrich . For detailed safety and hazard information, it is recommended to refer to these SDS.

properties

IUPAC Name

6,6-difluoro-3-azabicyclo[3.1.0]hexane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H7F2N.C2H2O4/c2*6-5(7)3-1-8-2-4(3)5;3-1(4)2(5)6/h2*3-4,8H,1-2H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHYIWQCTDUFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2(F)F)CN1.C1C2C(C2(F)F)CN1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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